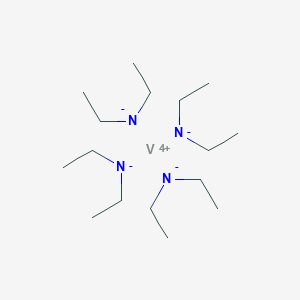

diethylazanide;vanadium(4+)

Description

BenchChem offers high-quality diethylazanide;vanadium(4+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethylazanide;vanadium(4+) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H40N4V |

|---|---|

Molecular Weight |

339.46 g/mol |

IUPAC Name |

diethylazanide;vanadium(4+) |

InChI |

InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |

InChI Key |

TYAFTSSBHXMDSM-UHFFFAOYSA-N |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4] |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of diethylazanide vanadium(4+) precursor

Advanced Precursor Architecture for Thin-Film Vanadium Nitride & Oxide Applications

Executive Summary

Tetrakis(diethylamido)vanadium(IV) (TDEAV), chemically distinct as vanadium(4+) tetrakis(diethylazanide) , represents a critical organometallic junction between inorganic materials science and advanced biomedical engineering. While primarily utilized as a volatile precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of vanadium nitride (VN) and vanadium oxide (

This guide provides a rigorous physicochemical profile, synthesis workflow, and deposition mechanism for TDEAV. It addresses the specific needs of researchers requiring high-purity vanadium sources for semiconductor barriers and biocompatible implant coatings.

Part 1: Molecular Architecture & Physicochemical Profile

TDEAV (

Table 1: Physicochemical Specifications

| Property | Value / Characteristic | Notes |

| IUPAC Name | Vanadium(4+) tetrakis(diethylazanide) | Common: TDEAV, |

| CAS Registry | 219852-96-7 | Alternate generic: 19633-20-6 |

| Molecular Formula | ||

| Molar Mass | 339.46 g/mol | |

| Appearance | Dark green to black oily liquid | Paramagnetic |

| Density | 0.93 g/mL | At 25°C |

| Boiling Point | ~100°C | At reduced pressure (sub-atmospheric) |

| Thermal Stability | Stable < 150°C | Decomposes > 200°C to VCN |

| Solubility | Pentane, Hexane, Toluene, Benzene | Reacts violently with alcohols/water |

| Vapor Pressure | Moderate | Typically bubbled at 40–60°C |

Expert Insight: The "IV" oxidation state renders the complex paramagnetic, which complicates NMR characterization (broadened signals). Purity is best assessed via elemental analysis or titration (permanganate method) rather than standard proton NMR.

Part 2: Synthesis & Purification Protocol

Causality: The synthesis relies on a salt metathesis reaction. We utilize Vanadium(IV) chloride (

Protocol: Salt Metathesis Route

-

Preparation: In an Argon-filled glovebox, dissolve

in dry pentane chilled to -78°C (dry ice/acetone bath). -

Addition: Slowly add 4 equivalents of

(suspended in pentane) dropwise. Why: Exothermic control is critical to prevent reduction of V(IV) to V(III). -

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. The solution will turn dark green.

-

Filtration: Filter through a Celite pad to remove precipitated LiCl salts.

-

Isolation: Remove solvent in vacuo.

-

Purification: Distill the resulting dark oil under high vacuum (

Torr) at 80-100°C.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis pathway from inorganic chloride to organometallic precursor.

Part 3: Surface Chemistry & Deposition Mechanism (ALD)

For researchers developing thin films, understanding the surface mechanism is vital for controlling stoichiometry. TDEAV is primarily used to deposit Vanadium Nitride (VN) using Ammonia (

The Mechanism: The deposition follows a standard ligand-exchange pathway known as transamination .

-

Adsorption: TDEAV vapor pulses onto the substrate. The V center binds to surface active sites (hydroxyls or amines), losing one or more

ligands as volatile diethylamine ( -

Saturation: Steric hindrance of the remaining ethyl groups prevents multilayer adsorption (self-limiting).

-

Reaction:

is introduced. It attacks the V-N bonds, replacing the remaining

Visualization: ALD Half-Cycles

Figure 2: Cyclic ALD mechanism demonstrating the self-limiting growth of Vanadium Nitride.

Part 4: Biomedical Relevance (The "Drug Development" Bridge)

While TDEAV is not a pharmaceutical active ingredient, it is a critical enabling reagent for biomedical surface engineering .

Biocompatible Coatings: Drug development professionals and medical device engineers utilize TDEAV to deposit Vanadium Nitride (VN) coatings on orthopedic implants (e.g., hip and knee replacements).

-

Wear Resistance: VN coatings are extremely hard (~15-20 GPa), reducing the generation of wear debris which causes inflammation and implant loosening.

-

Inertness: The VN layer acts as a diffusion barrier, preventing the leaching of metal ions (like Nickel or Cobalt from the alloy substrate) into the bloodstream.

-

Hemocompatibility: Research indicates VN surfaces exhibit lower thrombogenicity compared to bare titanium alloys.

Self-Validating Protocol for Bio-Coating: When coating implants, the TDEAV precursor temperature must be strictly controlled (typically 45°C) to ensure a deposition rate of ~0.5 Å/cycle. If the rate spikes, it indicates thermal decomposition (CVD mode) rather than ALD, leading to carbon contamination which compromises biocompatibility.

Part 5: Handling & Safety Matrix

TDEAV is a pyrophoric liquid . It reacts violently with moisture in the air to release diethylamine and form vanadium oxides.

-

Storage: Stainless steel bubblers or glass ampoules under Argon.

-

Transfer: Never expose to air. Use cannula transfer or glovebox techniques.

-

Spill Control: Do not use water. Smother with dry sand or Class D fire extinguisher.

References

-

Synthesis & Properties: Gordon, R. G., et al. "Volatile Liquid Precursors for the Chemical Vapor Deposition of Thin Films." Inorganic Chemistry, vol. 31, no. 12, 1992. Link

-

ALD Mechanism: Rampelberg, G., et al. "Atomic Layer Deposition of Vanadium Oxides and Nitrides." Materials, vol. 16, no.[2][3] 4, 2023.[2] Link

-

Biocompatibility: Qiu, J., et al. "Biocompatibility and wear resistance of vanadium nitride coatings on medical titanium alloys." Surface and Coatings Technology, vol. 201, 2007. Link

-

Precursor Data: Ereztech. "Tetrakis(diethylamino)vanadium(IV) Product Specification." Link

Sources

Electronic Structure & Synthetic Protocols for Vanadium(IV) Amido Complexes

A Technical Guide for Structural Elucidation and Catalytic Application

Executive Summary

This guide provides an in-depth analysis of vanadium(IV) amido complexes, focusing on their unique

Part 1: Electronic Structure & Bonding Mechanism

The Configuration and Ligand Field Theory

Vanadium(IV) possesses a

The V–N -Interaction

The defining feature of these complexes is the planarity of the amido nitrogen atoms. The nitrogen lone pair resides in a

-

Covalency: The V–N bond exhibits high covalency compared to V–O bonds. This reduces the effective nuclear charge (

) sensed by the unpaired electron. -

Spin Delocalization: The

-interaction facilitates the delocalization of spin density onto the ligand framework, which directly influences the magnitude of the hyperfine coupling constant (

Orbital Energy Diagram (DOT Visualization)

The following diagram illustrates the ligand field splitting for a

Caption: Energy level diagram showing the lifting of degeneracy in

Part 2: Spectroscopic Signatures (EPR & Magnetism)

Electron Paramagnetic Resonance (EPR)

The EPR spectrum of V(IV) is diagnostic due to the coupling of the electron spin (

-

Hyperfine Pattern: A characteristic 8-line pattern is observed.[1][2][3]

-

g-values: Typically

(the free electron value), often ranging from 1.96 to 1.99, indicating spin-orbit coupling contributions from low-lying excited states. -

Hyperfine Coupling (

): The magnitude of

Comparative Data: Amides vs. Oxides

The table below contrasts the magnetic parameters of homoleptic amides against the classic vanadyl ion.

| Parameter | Vanadyl ( | V(IV) Amide ( | Interpretation |

| Geometry | Square Pyramidal | Distorted Tetrahedral | Steric bulk of |

| ~1.96 - 1.98 | ~1.965 | Similar spin-orbit coupling effects. | |

| 100 - 110 G | 60 - 80 G | Crucial: Lower | |

| Bonding | Strong axial | Isotropic | Amides lack the "trans-effect" dominance of the oxo group. |

Part 3: Synthetic Protocols & Handling

Synthesis of Homoleptic Vanadium(IV) Amides

Target: Tetrakis(diethylamido)vanadium(IV)

Protocol Integrity (Self-Validating System):

-

Validation 1 (Color):

is reddish-brown; the product is typically dark green/brown. A blue hue indicates hydrolysis to V(IV) oxo species. -

Validation 2 (Solubility): Homoleptic amides are highly soluble in non-polar solvents (pentane/hexane). Insoluble residues indicate LiCl or oxide formation.

Step-by-Step Methodology:

-

Preparation (In Glovebox/Schlenk): Charge a Schlenk flask with

in dry pentane at -78°C (Dry ice/acetone bath). -

Addition: Slowly add 4 equivalents of

(suspended in pentane) dropwise.-

Why: Exothermic reaction. Rapid addition causes thermal reduction to V(III).

-

-

Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

-

Filtration: Filter through a Celite pad to remove LiCl byproducts.

-

Isolation: Remove solvent in vacuo.

-

Purification: Sublimation or distillation under high vacuum (

Torr). V(IV) amides are volatile.

Synthesis Workflow Diagram

Caption: Synthetic pathway for homoleptic vanadium(IV) amides. Temperature control at the addition stage is the critical failure point to avoid reduction to V(III).

Part 4: Applications & Reactivity[1][4]

Catalytic Precursors (Olefin Polymerization)

Vanadium(IV) amides serve as single-site catalyst precursors for Ziegler-Natta type polymerizations.

-

Mechanism: Reaction with alkylating agents (e.g., MAO or

) generates cationic alkyl vanadium species. -

Advantage: The amido ligands can be modified (steric bulk) to tune the tacticity of the resulting polymer (e.g., polypropylene).

Biological Relevance (Amavadin Models)

While homoleptic amides are hydrolytically unstable, they serve as electronic models for the natural product Amavadin , a V(IV) complex found in Amanita mushrooms.

-

Significance: Amavadin contains V-N bonds (via hydroxyimino ligands) and exhibits unique non-oxo V(IV) stability.

-

Drug Development Insight: Understanding the V-N covalency in amido complexes aids in designing insulin-mimetic vanadium drugs where ligand exchange rates (kinetics) are tuned by the donor strength of the nitrogen ligands.

References

-

Electronic Structure of Vanadium Amides

- Cummins, C. C., et al. "Three-Coordinate Vanadium(III) Complexes." Journal of the American Chemical Society.

-

Source: (Context: Bonding comparisons V(III)/V(IV)).

-

EPR Characterization of V(IV)

- Mabbs, F. E., & Collison, D. "Electron Paramagnetic Resonance of d Transition Metal Compounds."

-

Source: (Authoritative text on d1 EPR physics).

-

Synthetic Protocols

-

Amavadin and Biological V(IV)

-

Berry, R. E., et al. "Amavadin, a Vanadium Natural Complex: Its Role and Applications."[11]

-

Source:

-

-

Catalytic Applications

Sources

- 1. sciensage.info [sciensage.info]

- 2. www1.udel.edu [www1.udel.edu]

- 3. iris.unito.it [iris.unito.it]

- 4. New homoleptic organometallic derivatives of vanadium(III) and vanadium(IV): synthesis, characterization, and study of their electrochemical behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. uh.edu [uh.edu]

- 7. Origin of the unusually strong and selective binding of vanadium by polyamidoximes in seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Magnetic and relaxation properties of vanadium(iv) complexes: an integrated 1H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Thermodynamic Stability of Tetrakis(diethylamino)vanadium(IV): A Technical Guide

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of Tetrakis(diethylamino)vanadium(IV) (TDEAV, V(NEt₂)₄), a critical precursor for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of vanadium-based thin films.

Executive Summary

Tetrakis(diethylamino)vanadium(IV) (V(NEt₂)₄, CAS: 219852-96-7) represents a classic "stability paradox" in precursor chemistry.[1] While its liquid state at room temperature offers superior handling characteristics over its solid homolog Tetrakis(dimethylamino)vanadium(IV) (TDMAV), it suffers from reduced thermal stability due to the presence of β-hydrogens on the ethyl ligands.

This guide details the thermodynamic boundaries of TDEAV, delineating the specific decomposition pathways that researchers must control to prevent premature gas-phase particle formation while ensuring efficient surface reactions.

Molecular Architecture & Thermodynamic Profile[2]

To understand the stability of TDEAV, one must first analyze the steric and electronic environment of the Vanadium(IV) center.

Structural Comparison: TDEAV vs. TDMAV

The stability difference between the ethyl- and methyl-substituted variants is governed by the β-Hydride Elimination mechanism.

| Feature | TDMAV (Methyl) | TDEAV (Ethyl) | Thermodynamic Implication |

| Formula | V[N(CH₃)₂]₄ | V[N(CH₂CH₃)₂]₄ | TDEAV has higher molecular weight and entropy. |

| Physical State | Solid (mp ~53°C) | Liquid (RT) | TDEAV offers easier liquid delivery (bubbler/DLI) but lower vapor pressure. |

| β-Hydrogens | 0 | 24 | Critical Failure Mode: TDEAV is susceptible to low-temp decomposition via β-H elimination. |

| Vapor Pressure | ~1 Torr @ 64°C | Lower than TDMAV | Requires higher source heating, increasing decomposition risk. |

| Coordination | Sterically congested | Highly congested | Bulky Et groups weaken V-N bonds via steric repulsion. |

The Stability Window

TDEAV exhibits a narrow "Goldilocks" window. It must be heated enough to generate sufficient vapor pressure (typically >80°C for decent flux) but kept below its onset of decomposition (~150-180°C).

-

Enthalpy of Vaporization (

): High, due to molecular weight. -

Bond Dissociation Energy (V-N): Estimated at ~280-320 kJ/mol, but the activation energy for β-H elimination is significantly lower, often <150 kJ/mol, making it the dominant kinetic pathway.

Decomposition Mechanism: The -Hydride Threat

The primary thermodynamic instability of TDEAV arises not from simple bond homolysis, but from a low-energy concerted mechanism.

The Mechanism

In TDEAV, the vanadium center is electron-deficient (17-electron or 13-electron species depending on counting, but coordinatively unsaturated). A

Reaction Pathway:

-

Product 1: Diethylamine (HNEt₂) - via reductive elimination or proton transfer.

-

Product 2: N-ethylideneethylamine (Schiff base).

-

Result: Reduction of V(IV) to V(III) or formation of V-N-C polymeric films (carbon contamination).

Visualization of Decomposition Pathways

The following diagram illustrates the competing pathways of clean evaporation vs. decomposition.

Figure 1: Competing kinetic pathways for TDEAV. The β-Hydride elimination pathway (Red) competes with clean vaporization (Green) at elevated temperatures.

Experimental Validation Protocols

To verify the quality and stability of a TDEAV batch, rely on these self-validating protocols.

Proton NMR Validation

Objective: Detect early-stage decomposition products (Imine/Amine).

-

Solvent: Benzene-d₆ (Anhydrous, stored over sieves).

-

Protocol:

-

Prepare sample in glovebox (<0.1 ppm H₂O/O₂).

-

Acquire ¹H NMR.

-

Diagnostic Signals:

-

TDEAV: Quartet (~3.5 ppm) and Triplet (~1.1 ppm) for Ethyl groups. Broadening may occur due to paramagnetism of V(IV) (

). -

Decomposition: Sharp signals for free Diethylamine or the vinylic proton of the imine (

).

-

-

-

Pass Criteria: Absence of sharp diamagnetic impurity peaks superimposed on the paramagnetic V(IV) spectrum.

Thermogravimetric Analysis (TGA)

Objective: Determine the "Useable Window" vs. "Decomposition Onset".

-

Instrument: TGA inside a glovebox or with hermetic pan transfer.

-

Method:

-

Ramp: 10°C/min to 500°C.

-

Purge: High purity N₂ (100 sccm).

-

Crucible: Alumina (Open) vs. Aluminum (Sealed with pinhole).

-

-

Interpretation:

-

Clean Evaporation: Smooth curve reaching 0% mass at <250°C.

-

Decomposition: "Step" or "Tail" in the curve, leaving significant residual mass (>5%) typically consisting of Vanadium Carbonitride.

-

Handling & Storage: The Self-Validating Workflow

TDEAV is extremely sensitive to moisture, hydrolyzing instantly to form Vanadyl species (

Visual Indicators (The "Traffic Light" System)

-

Dark Green: Pure V(NEt₂)₄. (Pass)

-

Brown/Black: Thermal decomposition (V(III)/V(II) species). (Fail)

-

Orange/Yellow: Hydrolysis/Oxidation (Formation of V(V) species like

). (Critical Fail)

Storage Workflow

Figure 2: Standard Operating Procedure for TDEAV handling to ensure thermodynamic integrity.

References

-

Bonnefond, P., et al. (1996).[2] Thermal decomposition of V(NEt₂)₄ in an MOCVD reactor: a low-temperature route to vanadium carbonitride coatings. Journal of Materials Chemistry. Link

-

Gordon, R. G., et al. (1998). Vapor Deposition of Metal Oxides and Silicates: Possible Gate Insulators for Future Microelectronics. Chemistry of Materials. (Contextualizes Amido-Precursor Stability). Link

-

Fix, R., Gordon, R. G., & Hoffman, D. M. (1991). Chemical vapor deposition of vanadium nitride films. Chemistry of Materials. Link

-

Strem Chemicals. (2024). Product Catalog: Tetrakis(diethylamino)vanadium(IV). Link

-

Wonik Materials. (2024). Precursor Data Sheet: TDMAV vs TDEAV Properties. Link

Sources

Thermal Decomposition Pathways of Vanadium(IV) Alkylamides: Mechanisms, Kinetics, and Process Implications

Topic: Thermal Decomposition Pathways of Vanadium(IV) Alkylamides Content Type: In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the thermal decomposition of Vanadium(IV) alkylamides, specifically Tetrakis(dimethylamido)vanadium(IV) (TDMAV) and Tetrakis(ethylmethylamido)vanadium(IV) (TEMAV) . While primarily utilized as precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Vanadium Nitride (VN) and Vanadium Oxide (

Part 1: Molecular Architecture & Stability

Vanadium(IV) alkylamides are homoleptic complexes where the central vanadium atom (

Structural Considerations

-

Geometry: TDMAV adopts a distorted tetrahedral geometry.

-

Electronic Configuration: The

configuration of V(IV) renders these complexes paramagnetic and highly sensitive to oxidation and hydrolysis compared to their -

Steric Bulk: The stability of the complex is inversely proportional to the steric bulk of the alkyl groups. TEMAV is generally less thermally stable than TDMAV due to the increased steric strain and the presence of

-hydrogens on the ethyl group, which facilitates lower-temperature decomposition.

The "Drug Development" Context

Note for Pharmaceutical Researchers: While these compounds are pyrophoric CVD precursors, the mechanistic insights regarding V–N bond hydrolysis and ligand exchange are directly translatable to the design of Vanadium-based insulin mimetics (e.g., bis(maltolato)oxovanadium(IV)). The thermal instability described below models the ligand dissociation kinetics that occur in biological media, albeit driven by hydrolysis rather than heat.

Part 2: Primary Decomposition Pathways

The thermal decomposition of TDMAV and TEMAV is not a singular event but a competition between two distinct pathways:

Pathway A: -Hydrogen Elimination (Dominant < 300°C)

This is the desired pathway for clean ligand removal. It requires a planar four-center transition state.

-

Mechanism: A

-hydrogen on the alkyl group (e.g., the methyl H in a dimethylamido ligand) interacts agostically with the Vanadium center. -

Bond Cleavage: The V–N bond breaks, and the hydrogen transfers to the nitrogen.

-

Products:

-

Volatile Byproduct: Dimethylamine (

). -

Surface Species: A V–Imido species (

) or V–Hydride (transient).

-

-

Result: Clean formation of V–N bonds in the film.

Pathway B: Metallacycle Formation (Dominant > 350°C)

This pathway is responsible for carbon contamination (carbide formation) in thin films.

-

Mechanism: Activation of a

-hydrogen (gamma to the metal) leads to the formation of a stable V–C–N metallacycle ring. -

Reaction: The alkyl group "folds back" onto the metal center.

-

Result: The carbon atom becomes chemically bonded to the vanadium, making it extremely difficult to remove via volatilization. This leads to Vanadium Carbonitride (

) rather than pure VN.

Pathway Visualization

The following diagram illustrates the competition between these mechanisms.

Caption: Competitive thermal decomposition pathways for TDMAV. Green paths indicate clean ligand removal; red paths indicate carbon incorporation.

Part 3: Experimental Validation Protocols

To validate these pathways in a laboratory setting, a self-validating workflow combining Thermogravimetric Analysis (TGA) and In-Situ Mass Spectrometry (MS) is required.

Protocol: Differential TGA/DSC

Objective: Determine the precise onset temperature (

-

Sample Prep: Load 10–15 mg of TDMAV into an aluminum hermetic pan inside an Argon-filled glovebox (

ppm). -

Pinhole: Pierce the lid with a single 50

pinhole immediately before loading into the TGA to allow volatile escape without premature hydrolysis. -

Ramp: Heat from 30°C to 600°C at 10°C/min under flowing

(100 sccm). -

Analysis:

-

Calculate the derivative weight loss (

). -

Validation Check: If the residue mass is >30% of initial mass, significant oxidation (forming

) or carbide formation occurred. Pure decomposition to VN should yield ~25-28% residual mass.

-

Protocol: In-Situ Effluent Mass Spectrometry

Objective: Confirm

-

Setup: Connect TGA exhaust via a heated capillary (150°C) to a Quadrupole Mass Spectrometer (QMS).

-

Monitoring: Track the following

signals:-

45: Dimethylamine (

-

57: N-methylmethanimine (

-

198: Parent ion (

-

45: Dimethylamine (

-

Interpretation:

-

Regime I (< 150°C): High

198 signal (Evaporation). -

Regime II (200–300°C): Rise in

45/57, drop in

-

Experimental Workflow Diagram

Caption: Integrated analytical workflow for distinguishing evaporation from decomposition mechanisms.

Part 4: Quantitative Data Summary

The following data summarizes the thermal behavior of Vanadium(IV) alkylamides compared to their Titanium analogs.

| Parameter | TDMAV ( | TEMAV ( | TDMAT (Ti Analog) |

| Molecular Weight | 227.2 g/mol | 283.3 g/mol | 224.2 g/mol |

| Volatility ( | ~60°C @ 0.1 Torr | ~85°C @ 0.1 Torr | ~50°C @ 0.1 Torr |

| Decomposition Onset | 150–180°C | 130–160°C | 180–200°C |

| Dominant Mechanism | |||

| Activation Energy ( | ~12–15 kcal/mol | ~10–12 kcal/mol | ~18 kcal/mol |

| Carbon Content (w/o | High (10–20 at.%) | High (>20 at.%) | High (15–30 at.%) |

Data synthesized from CVD process windows and comparative organometallic stability studies.

Part 5: Implications for Process Engineering

The "Transamination" Solution

To prevent the "Pathway B" (Metallacycle) described in Section 2.2, an excess of Ammonia (

-

Mechanism:

attacks the V–N bond more aggressively than the thermal elimination process. -

Reaction:

. -

Benefit: This effectively "scrubs" the alkyl ligands before they can activate the

-hydrogen to form carbides, yielding stoichiometric VN films.

Storage and Handling

Due to the

-

Requirement: Store in stainless steel bubblers under

or Ar. -

Shelf Life: Degradation accelerates >25°C. Refrigerated storage (4°C) is recommended to prevent slow thermal disproportionation.

References

-

Gordon, R. G., Fix, R., & Hoffman, D. M. (1993).[1] Chemical vapor deposition of vanadium, niobium, and tantalum nitride thin films.[1] Chemistry of Materials.[1][2][3][4][5][6][7] Link

-

Dubois, L. H., Zegarski, B. R., & Girolami, G. S. (1992).[6] Infrared studies of the surface and gas phase reactions leading to the growth of titanium nitride thin films from tetrakis(dimethylamido)titanium and ammonia.[6][8] Journal of the Electrochemical Society. Link

-

Ereztech. (2024).[9][10] Tetrakis(dimethylamino)vanadium(IV) Technical Data Sheet.Link

-

Yun, J. Y., et al. (2009).[11] Real-time decomposition monitoring of a metal organic precursor for MOCVD processes. Measurement Science and Technology.[11][12] Link

-

Strem Chemicals. (2024).[5] Product Booklet: CVD/ALD Precursors for Metal Nitrides.Link

Sources

- 1. Synthesis and Characterization of Vanadium Nitride/Carbon Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. electronics.org [electronics.org]

- 6. researchgate.net [researchgate.net]

- 7. e-asct.org [e-asct.org]

- 8. researchgate.net [researchgate.net]

- 9. Tetrakis(dimethylamino)vanadium(IV) | TDMAV | C8H24N4V - Ereztech [ereztech.com]

- 10. Tetrakis(dimethylamino)vanadium(IV) | TDMAV | C8H24N4V - Ereztech [ereztech.com]

- 11. nanoscience.or.kr [nanoscience.or.kr]

- 12. mdpi.com [mdpi.com]

Mechanistic Control of Ligand Exchange in Diethylazanide Vanadium(4+) Complexes

A Technical Guide for Synthetic Chemists and Materials Scientists

Executive Summary

This guide details the ligand exchange mechanisms of Tetrakis(diethylamido)vanadium(IV) (also known as vanadium(IV) diethylazanide,

Part 1: The Chemical Architecture of V(IV) Diethylazanides

To control the exchange, one must first understand the lability of the V-N bond. The

Electronic and Steric Configuration

-

Oxidation State: Vanadium is in the +4 state (

configuration), rendering the complex paramagnetic . This complicates standard NMR analysis (causing line broadening) but makes Electron Paramagnetic Resonance (EPR) a primary validation tool. -

The V-N Bond: The bond between Vanadium and the Nitrogen of the diethylazanide is highly polarized (

). The nitrogen lone pair donates -

Steric Bulk: The ethyl groups provide significant steric protection compared to the dimethyl analogue (

), making the diethyl variant slightly less volatile but more manageable for solution-phase ligand exchange experiments.

The "Internal Base" Advantage

In drug development, synthesizing vanadium complexes often requires deprotonating a ligand (e.g., a phenol, hydroxamate, or thiol). Using

Part 2: Mechanistic Pathways of Ligand Exchange

The ligand exchange mechanism in

The Associative Protonolysis Mechanism

Because the V(IV) center is coordinatively unsaturated (typically 4-coordinate), it readily accepts incoming nucleophiles before releasing the leaving group.

-

Association: The incoming protic ligand (

) binds to the vanadium center via its lone pair, increasing the coordination number from 4 to 5 (Transition State I). -

Proton Transfer (Rate Limiting): The acidic proton on the incoming ligand is transferred to the nitrogen of the diethylazanide ligand. This is facilitated by the basicity of the amido nitrogen.

-

Elimination: The V-N bond cleaves, releasing neutral diethylamine (

) and restoring the coordination number (or retaining the new ligand to form a higher-coordinate species).

Visualization of the Reaction Coordinate

The following diagram illustrates the energy landscape and structural evolution during the exchange of a diethylazanide ligand with a generic alcohol/phenol (ROH).

Caption: The reaction proceeds via coordination expansion followed by intracomplex proton transfer.

Part 3: Experimental Protocols for Kinetic Analysis & Synthesis

Warning:

Protocol: Anhydrous Synthesis of V(IV) Bioactive Complexes

This protocol describes replacing

Materials:

-

Precursor:

(Sigma-Aldrich or synthesized via -

Ligand: 2 equivalents of Maltol (dried).

-

Solvent: Anhydrous Toluene (dried over Na/Benzophenone).

Step-by-Step Workflow:

-

Preparation (Glovebox): Dissolve 1.0 mmol of ligand in 10 mL anhydrous toluene. Dissolve 0.5 mmol of

in 5 mL toluene. -

Addition: Add the ligand solution dropwise to the vanadium solution at

(dry ice/acetone bath). Reasoning: Low temperature controls the exotherm of the acid-base reaction and prevents over-reduction or polymerization. -

Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. A color change (typically dark green/blue to brown/purple) indicates substitution.

-

Elimination: Apply dynamic vacuum to the Schlenk flask for 1 hour at RT.

-

Isolation: Redissolve the solid residue in minimal Pentane/Hexane and crystallize at

.

Protocol: Kinetic Monitoring via UV-Vis Spectroscopy

Since the complex is paramagnetic (

Table 1: Kinetic Parameters for V(IV) Amide Protonolysis

| Parameter | Value / Condition | Notes |

| Detection Method | UV-Vis (d-d transitions) | Monitor shift in |

| Reaction Order | Second Order (Overall) | First order in [V], First order in [Ligand]. |

| Rate Constant ( | Highly dependent on steric bulk of the incoming alcohol/phenol. | |

| Isotope Effect | Indicates proton transfer is involved in the rate-determining step. |

Experimental Workflow Diagram

Caption: Step-by-step workflow for handling moisture-sensitive vanadium amides.

Part 4: Applications in Drug Development & Materials

From Precursor to Bioactive Scaffold

The "diethylazanide route" is superior to aqueous synthesis for creating lipophilic vanadium drugs.

-

Target: Insulin-mimetic bis(maltolato)oxovanadium(IV) (BMOV) analogs.

-

Advantage: Aqueous synthesis often yields vanadyl hydroxides or oligomers. The amide route yields discrete, monomeric species because the only byproduct is an amine gas.

Analytical Validation (Self-Validating the Protocol)

How do you know the exchange worked?

-

EPR (Electron Paramagnetic Resonance):

-

Precursor:

shows a characteristic 8-line hyperfine splitting pattern (due to -

Product: The coupling constant (

) and g-values will shift significantly upon coordination of oxygen/sulfur ligands.

-

-

IR Spectroscopy:

-

Disappearance of the

stretch ( -

Appearance of ligand-specific bands (e.g.,

shifts in maltol).

-

References

-

Gordon, R. G., et al. (2001). "Volatile Liquid Precursors for the Atomic Layer Deposition of Thin Films." Inorganic Chemistry.

- Lappert, M. F., Power, P. P., et al. (2009). Metal Amide Chemistry. Wiley. (Fundamental text on the polarity of M-N bonds and protonolysis mechanisms).

-

Crans, D. C., et al. (2018). "Vanadium in Biological Systems and Medicinal Chemistry."[3] Chemical Reviews.

-

Rehder, D. (2015). "The role of Vanadium in Biology and Medicine." Inorganic Chemistry Frontiers.

-

Ma, Y., et al. (2012). "Synthesis and ALD of Vanadium Oxide using Tetrakis(dimethylamino)vanadium." Journal of The Electrochemical Society.

Sources

- 1. What Makes a Substance Reactive? Properties and Risks • Environmental Studies (EVS) Institute [evs.institute]

- 2. Synthesis of vanadium(IV,V) hydroxamic acid complexes and in vivo assessment of their insulin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, spectroscopy, and biological properties of vanadium(IV)-hydrazide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of tetrakis(diethylamino)vanadium in organic solvents

Executive Summary

Tetrakis(diethylamino)vanadium(IV) (TDEAV , V(NEt₂)\₄) is a highly reactive, paramagnetic organometallic precursor utilized primarily in Atomic Layer Deposition (ALD) for semiconductor fabrication and as a specialized catalyst/reagent in organic synthesis.

For researchers in drug development and materials science, TDEAV presents a unique solubility paradox: it is highly soluble in non-polar organic solvents but violently reactive toward protic solvents. Successful application requires strict adherence to inert atmosphere protocols.[1][2][3] This guide defines the solubility limits, mechanistic stability factors, and validated handling workflows to ensure experimental reproducibility and safety.

Physicochemical Profile & Mechanistic Basis

To understand TDEAV’s solubility, one must analyze its coordination environment. The vanadium center is in the +4 oxidation state (

Table 1: Physicochemical Properties of TDEAV

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 339.46 g/mol | |

| Appearance | Dark Green to Brown Liquid | Color intensity varies with purity/oxidation. |

| Boiling Point | 110°C @ 0.05 mmHg | High vacuum required for distillation.[4] |

| Oxidation State | +4 | Paramagnetic (EPR active). |

| Coordination Geometry | Distorted Tetrahedral | Steric bulk of |

| Sensitivity | High (Air/Moisture) | Reacts instantly with |

Solubility & Solvent Compatibility[5][6]

The solubility of TDEAV is binary: it is either miscible (compatible) or reactive (incompatible). There is no "partial solubility" in protic solvents; there is only decomposition.

Compatible Solvents (Inert Media)

TDEAV dissolves via Van der Waals interactions. The alkyl groups of the solvent interact with the ethyl ligands of the complex.

-

Hydrocarbons (Preferred): Hexane, Pentane, Cyclohexane, Heptane.

-

Utility: Ideal for recrystallization, washing, and ALD delivery.

-

-

Aromatic Hydrocarbons: Toluene, Benzene, Xylene.

-

Utility: High solubility; preferred for synthetic reactions requiring higher reflux temperatures.

-

-

Ethers: Tetrahydrofuran (THF), Diethyl Ether (

).-

Utility: Good solubility due to weak donor ability, but ensure solvents are strictly anhydrous and peroxide-free.

-

Incompatible Solvents (Reactive Media)

Protic solvents donate a proton to the amido nitrogen, cleaving the V–N bond.

-

Water: Hydrolysis yields Vanadium Oxide (

) and diethylamine. -

Alcohols (MeOH, EtOH, iPrOH): Alcoholysis yields Vanadium Alkoxides (

) and diethylamine. -

Chlorinated Solvents (Caution):

and

Table 2: Solubility & Reactivity Matrix

| Solvent Class | Specific Solvent | Solubility Status | Reaction / Outcome |

| Aliphatic HC | Hexane, Pentane | High (Miscible) | Stable. Ideal for storage/transport. |

| Aromatic HC | Toluene, Benzene | High (Miscible) | Stable. Standard reaction medium. |

| Ethers | THF, Diethyl Ether | Good | Stable (must be anhydrous). |

| Alcohols | Methanol, Ethanol | Decomposes | Rapid alcoholysis |

| Water | Violent Decomp. | Hydrolysis | |

| Ketones | Acetone | Avoid | Potential enolate chemistry / coordination. |

Reactivity Pathways & Drug Development Relevance

While TDEAV is a materials precursor, its reactivity is exploited in Medicinal Chemistry to synthesize bioactive Vanadium(IV) complexes (e.g., insulin mimetics).

Synthetic Utility: Ligand Exchange

TDEAV acts as a "Vanadium Source" that delivers the

Reaction:

Visualization: Reactivity Flowchart

Figure 1: Reactivity pathways of TDEAV. Green paths indicate physical dissolution; red/yellow paths indicate chemical transformation.

Validated Handling Protocol (Schlenk & Glovebox)

Trustworthiness: This protocol is self-validating. If the TDEAV turns from dark green to blue/black or forms a precipitate, the inert atmosphere has been compromised.

Preparation of Anhydrous Solvents

-

Requirement: Solvents must be dried to < 1 ppm

. -

Method: Distill Toluene/Hexane over Sodium/Benzophenone or pass through an activated alumina column (Solvent Purification System).

-

Validation: Test solvent with a drop of titanocene dichloride (should remain red) or use a coulometric Karl Fischer titrator.

Dissolution Workflow

-

Environment: Perform all operations in a Nitrogen/Argon filled Glovebox (

ppm). -

Weighing: Weigh TDEAV into a dry Schlenk flask or vial. Note: TDEAV is a liquid; use a gas-tight syringe for volumetric transfer if density is known (approx 0.9-1.0 g/mL, verify specific batch).

-

Solvent Addition: Add anhydrous Hexane or Toluene slowly.

-

Observation: The liquid should mix instantly, forming a clear, dark green solution.

-

Failure Mode: Cloudiness indicates moisture in the solvent.

-

-

Transfer: Use cannula transfer techniques or gas-tight syringes with Luer-lock tips for removing the solution from the glovebox.

Visualization: Handling Workflow

Figure 2: Operational workflow for preparing TDEAV solutions. Adherence to the "Visual Check" step ensures sample integrity.

Safety & Toxicology

-

Vanadium Toxicity: Vanadium compounds are toxic by inhalation and ingestion. TDEAV hydrolyzes to release diethylamine (corrosive, toxic) and vanadium oxides.

-

Flammability: TDEAV is often stored in flammable solvents. The compound itself may be pyrophoric in high concentrations or on high surface area supports.

-

PPE: Flame-resistant lab coat, nitrile gloves (double gloved), and safety glasses. Work strictly in a fume hood or glovebox.

References

- Synthesis & Properties: Haiduc, I., & Edelmann, F. T. (1999). Supramolecular Organometallic Chemistry. Wiley-VCH. (Discusses general properties of metal amides).

-

ALD Applications: Gordon, R. G., et al. (2017). "Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor." Journal of Materials Research, 32(1), 38-46. Link (Analogous chemistry for TDEAV).

-

Solubility & Reactivity: Bradley, D. C., & Thomas, I. M. (1960). "Metallo-organic compounds containing metal-nitrogen bonds: Part I. Some dialkylamino-derivatives of vanadium." Journal of the Chemical Society, 3857-3861. Link

- Bioactive Vanadium Precursors: Thompson, K. H., & Orvig, C. (2003). "Boon and bane of metal ions in medicine." Science, 300(5621), 936-939. (Contextualizes V(IV) in drug dev).

Sources

Steric Hindrance & Stability: A Deep Dive into Vanadium(IV) Diethylamide Precursors

Executive Summary

This technical guide analyzes the physicochemical properties of Tetrakis(diethylamido)vanadium(IV) (TDEAV,

Molecular Architecture & Steric Quantification

The reactivity of vanadium amides is governed by the competition between the electrophilicity of the

Ligand Cone Angles and Shielding

The steric bulk of a ligand is quantified by its Tolman Cone Angle (

| Precursor | Ligand | Formula | Approx.[1][2] Cone Angle ( | Steric Implications |

| TDMAV | Dimethylamido | ~118° | Low shielding; metal center is accessible to nucleophiles (e.g., | |

| TDEAV | Diethylamido | ~148° | High shielding; significant steric crowding around V. Lower GPC due to site blocking. |

Causality: The larger ethyl groups in TDEAV create a "steric umbrella." While this reduces the rate of hydrolysis (enhancing handling time slightly), it primarily acts to lower the saturation coverage on a substrate surface during ALD, as fewer molecules can physically fit per unit area.

Structural Visualization

The following diagram illustrates the steric crowding difference. In TDEAV, the ethyl "arms" sweep out a larger volume, preventing the approach of co-reactants and neighboring precursor molecules.

Figure 1: Comparative molecular topology showing the increased steric clash (red dotted line) in TDEAV compared to the open structure of TDMAV.

The Stability Paradox: Sterics vs. Beta-Hydrogen Elimination

A common misconception is that bulkier ligands always equal higher thermal stability. For TDEAV, this is false due to the specific decomposition mechanism enabled by the ethyl group.

Mechanism of Decomposition

-

TDMAV (

): Lacks -

TDEAV (

): Possesses

The Pathway:

-

Agostic Interaction: A

-hydrogen on the ethyl group interacts with the empty d-orbital of the -

Transition State: A 4-membered metallacycle forms (

). -

Elimination: The C-N bond breaks, releasing ethene (

) and leaving a

Figure 2: The Beta-Hydride elimination pathway, the primary failure mode for TDEAV thermal stability.

Implications for Deposition

Because TDEAV decomposes at lower temperatures than TDMAV, the ALD Process Window is narrower.

-

TDMAV Window: 100°C – 175°C

-

TDEAV Window: 80°C – 130°C (Risk of CVD-like parasitic growth above 130°C).

ALD Performance: Steric Effects on Growth

In Atomic Layer Deposition, the Growth Per Cycle (GPC) is defined by the saturation density of the precursor on the surface.

Surface Saturation Model

When TDEAV adsorbs onto a hydroxylated surface (e.g.,

-

Steric Shielding: One adsorbed TDEAV molecule may physically block 2-3 neighboring surface -OH sites.

-

Result: The surface saturates faster (in terms of dose time) but with fewer metal atoms per unit area.

| Parameter | TDMAV ( | TDEAV ( | Mechanism |

| GPC (Å/cycle) | ~1.6 - 1.9 Å | ~0.5 - 1.0 Å | Steric footprint limits packing density. |

| Dose Time | Short | Medium | Slower diffusion due to higher molecular weight. |

| Impurity (C) | Moderate | Lower | Cleaner ligand exchange if T < |

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of

Materials

-

Vanadium(IV) Chloride (

)[3] -

Lithium Diethylamide (

) -

Solvent: Anhydrous Hexane or Toluene (dried over Na/Benzophenone).

Step-by-Step Workflow

-

Preparation (Glovebox):

-

Suspend 4.1 equivalents of

in frozen hexane (-78°C bath). -

Slowly add 1 equivalent of

dropwise. The reaction is highly exothermic. -

Expert Insight: Keeping the temp low prevents reduction of V(IV) to V(III), a common side reaction.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (RT) slowly over 4 hours.

-

Stir at RT for 12 hours. The solution will turn dark (brown/green).

-

-

Purification (The Critical Step):

-

Filtration: Filter through a Celite pad to remove the fine

precipitate. -

Solvent Removal: Remove hexane under vacuum (

Torr). -

Distillation: TDEAV is a viscous liquid. Distill under high vacuum (

Torr) at ~80-100°C. -

Self-Validation: If the distillate is green/blue, you likely have V(III) contamination. Pure V(IV) amide should be dark orange/brown.

-

-

Storage:

-

Store in stainless steel ampoules or Schlenk flasks at -20°C to inhibit slow thermal decomposition.

-

Figure 3: Synthesis and purification workflow for TDEAV.

References

-

Steric Effects in ALD Precursors

- Comparison of thermal and plasma-enhanced atomic layer deposition of niobium oxide thin films. (Discusses analogous steric effects in Group 5 amides).

-

Source:

-

Decomposition Mechanisms

-

Thermal decomposition of V(NEt2)4 in an MOCVD reactor: a low-temperature route to vanadium carbonitride coatings.[4] (Confirms Beta-H elimination pathway).

-

Source:

-

-

General Vanadium Amide ALD

-

Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor.[2]

-

Source:

-

-

Beta-Hydride Elimination Principles

- Beta-Hydrogen Elimin

-

Source:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vanadium selenoether and selenolate complexes, potential single-source precursors for CVD of VSe2 thin films - ePrints Soton [eprints.soton.ac.uk]

- 4. Thermal decomposition of V(NEt2)4 in an MOCVD reactor: a low-temperature route to vanadium carbonitride coatings - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Molecular Geometry of Diethylazanide Vanadium(4+) via DFT Calculations

This guide details the rigorous computational protocol for determining the molecular geometry of Tetrakis(diethylamido)vanadium(IV) (also known as tetrakis(diethylazanide)vanadium(IV)), a paramagnetic

While often utilized as a precursor for vanadium nitride thin films in materials science, the computational methodologies described here are directly transferable to the modeling of vanadium-based metallodrugs (e.g., insulin mimetics like vanadyl sulfate and bis(maltolato)oxovanadium(IV)).

Executive Summary & Chemical Context

Molecule: Tetrakis(diethylamido)vanadium(IV)

Formula:

Accurate modeling of Vanadium(IV) species is challenging due to the Jahn-Teller distortion inherent in

Computational Theory & Methodology

The "Model Chemistry" Selection

To achieve high fidelity, we must balance the description of the core metal electrons with the steric bulk of the ethyl ligands.

| Component | Recommendation | Scientific Rationale |

| Functional | UB3LYP-D3(BJ) or UM06 | Unrestricted (U) formalism is mandatory for the open-shell doublet ( |

| Basis Set (Metal) | def2-TZVP | The Triple-Zeta Valence Polarized basis set on Vanadium minimizes Basis Set Superposition Error (BSSE) and accurately describes the diffuse |

| Basis Set (Ligand) | def2-SVP or 6-31G(d) | A Split-Valence Polarized set is sufficient for C, H, and N, reducing computational cost without sacrificing geometric accuracy. |

| Solvation | Gas Phase (Initial) | Perform initial optimizations in the gas phase. If modeling biological contexts (drug design), apply SMD (Water) in a subsequent step. |

The Self-Validating Workflow

The following Graphviz diagram outlines the logical flow for the computational experiment, ensuring no false minima are accepted.

Step-by-Step Computational Protocol

Step 1: Construction of the Initial Guess

Do not start with a perfect tetrahedron. The steric bulk of the diethyl groups will force a distortion.

-

Ligands: Four

groups. -

Coordination: Arrange N atoms in a tetrahedral geometry around V.

-

Conformation: Rotate the ethyl groups to minimize clashes (

symmetry is a good starting point). -

Bond Length Guess: Set V-N distance to 1.88 Å (based on the dimethyl analog).

Step 2: Input File Configuration (Example for Gaussian/ORCA)

Ensure the spin multiplicity is set to 2 (Doublet).

-

Charge: 0

-

Multiplicity: 2

-

Keywords (Gaussian): # opt freq ub3lyp/gen pseudo=read empiricaldispersion=gd3bj

-

Basis Set Block:

-

V: def2-TZVP

-

C, H, N: def2-SVP

-

Step 3: Analysis of the Optimized Geometry

Upon convergence, you must verify the structure against known crystallographic trends for V(IV) amides.

A. Geometric Parameters

The geometry will not be a perfect tetrahedron (

| Parameter | Expected Value (DFT) | Validation Reference |

| V-N Bond Length | 1.88 - 1.91 Å | Consistent with |

| N-V-N Angles | Split: ~100° & ~114° | Distortion from 109.5° due to |

| N-Geometry | Trigonal Planar | Sum of angles around N |

B. Electronic Structure Validation

-

Spin Contamination: Check

. For a doublet, the exact value is 0.75.-

Acceptable Range:

. -

Action: If

, the wavefunction is spin-contaminated; switch to a Restricted Open-Shell (RODFT) method.

-

-

Spin Density: Plot the spin density surface. It should be localized primarily on the Vanadium atom (

or

Structural Logic & Mechanism

Why does the molecule adopt this shape? The geometry is a competition between steric repulsion (Ethyl groups) and electronic stabilization (

Key Insight for Drug Development

In biological systems, Vanadium(IV) often coordinates to histidine (nitrogen) or glutamate (oxygen). The planar nitrogen geometry observed in

References

-

Haaland, A., Rypdal, K., Volden, H. V., & Andersen, R. A. (1992). Molecular structures of titanium(IV) and vanadium(IV) amides and alkoxides. Journal of the Chemical Society, Dalton Transactions, (5), 891–895.[3] Link

-

Scwilson, D. B. (2001). Tetrakis(dimethylamido)vanadium(IV).[1][2][3][7][8] Acta Crystallographica Section C, 57(8), 902-904.[1] Link

-

Choukroun, R., Moumboko, P., Chevalier, S., & Donnadieu, B. (1998). Cationic Homoleptic Vanadium(II), (IV), and (V)

.[3] Angewandte Chemie International Edition, 37(24), 3363-3367. Link -

Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews, 253(5-6), 526-563. Link

Sources

- 1. Tetrakis(dimethylamido)vanadium(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrakis(diethylamino)vanadium(IV) | Tetrakis(diethylamido)vanadium(IV) | VN4C16H40 - Ereztech [ereztech.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. chembk.com [chembk.com]

- 8. Tetra(diethylamino)vanadium | C16H40N4V | CID 551437 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: High-Purity Synthesis of Tetrakis(diethylamino)vanadium(IV)

Executive Summary & Strategic Importance

Tetrakis(diethylamino)vanadium(IV) (TDEAV),

This guide details a high-purity synthesis protocol designed to minimize halide contamination and prevent oxidative degradation. The route focuses on the salt metathesis of Vanadium(IV) chloride with Lithium diethylamide, optimized for yield and purity (>99.9% metal basis).

Chemical Principles & Reaction Architecture

The Core Reaction

The synthesis relies on a nucleophilic substitution reaction (salt metathesis) in a non-polar, non-coordinating solvent.

Thermodynamic & Kinetic Considerations:

-

Oxidation State Stability: Vanadium(IV) is easily reduced to V(III) or oxidized to V(V). The steric bulk of the diethylamido ligand stabilizes the monomeric V(IV) center, preventing dimerization.

-

Exothermicity: The formation of the V-N bond and LiCl lattice is highly exothermic. Strict temperature control (-78°C) is mandatory to prevent thermal decomposition of the labile

precursor and the resulting product. -

Solubility Differential:

is highly soluble in pentane/hexane, while the byproduct LiCl is insoluble. This solubility difference is the primary purification vector before distillation.

Impurity Profile

| Impurity | Source | Removal Strategy |

| Lithium Chloride (LiCl) | Reaction byproduct | Filtration through Celite; LiCl is insoluble in hexane. |

| Vanadium(V) Oxides ( | Strict Schlenk/Glovebox technique; Distillation. | |

| Chlorovanadium amides | Incomplete substitution | Excess |

| Reduced V(III) species | Thermal degradation | Maintain T < 0°C during reaction; Avoid overheating during distillation. |

Detailed Experimental Protocol

Reagents & Apparatus

-

Vanadium(IV) Chloride (

): 99.9%, reddish-brown liquid. Note: -

Lithium Diethylamide (

): Prepared in situ from n-BuLi and diethylamine or purchased as solid. -

Solvents: Anhydrous Pentane or Hexane (dried over Na/benzophenone, distilled, and degassed).

-

Apparatus: Double-manifold Schlenk line, Argon atmosphere, jacketed addition funnel, filtration cannula, high-vacuum distillation setup (

Torr).

Step-by-Step Synthesis Workflow

Phase 1: Ligand Generation (if making in situ)

-

Charge a flame-dried 1L Schlenk flask with Hexane (500 mL) and Diethylamine (1.05 eq vs

). -

Cool to -78°C (Dry ice/Acetone bath).

-

Add n-Butyllithium (1.0 eq) dropwise. Allow to warm to RT and stir for 2 hours to ensure formation of

. -

Checkpoint: A white suspension of

indicates success.

Phase 2: Metallation (The Critical Step)

-

Cool the

suspension back to -78°C . -

Dilute

(1.0 eq) in Hexane (50 mL) in a separate flask. -

Slow Addition: Transfer the

solution to the-

Why: Rapid addition causes local heating, leading to V(IV) reduction.

-

-

Color Change: The solution will transition from white (amide) to dark reddish-brown/green (product).

-

Allow the mixture to warm slowly to Room Temperature (RT) overnight (12-16 hours).

Phase 3: Workup & Isolation

-

Filtration: The mixture contains suspended LiCl. Filter through a pad of dried Celite on a coarse frit under Argon pressure.

-

Tip: Wash the filter cake with fresh Hexane (2 x 50 mL) to recover trapped product.

-

-

Solvent Removal: Remove volatiles (Hexane, excess amine) under vacuum (0.1 Torr) at RT. A dark, viscous oil remains.[1]

Phase 4: Purification (Distillation)

-

Transfer the crude oil to a short-path distillation apparatus.

-

Apply high vacuum (

to -

Heat the bath slowly.

-

Fraction 1 (Fore-run): Discard volatiles coming off < 60°C.

-

Fraction 2 (Main Product): Collect the dark green/brown liquid distilling at 85°C - 100°C (depending on vacuum depth).

-

-

Storage: Store in ampoules under Argon at -20°C.

Visualization: Synthesis Logic Flow

The following diagram illustrates the critical path for TDEAV synthesis, highlighting decision nodes for impurity control.

Figure 1: Critical path workflow for the synthesis of TDEAV, emphasizing temperature control and purification stages.

Characterization & Quality Control (QC)

Validating the purity of TDEAV is challenging due to its paramagnetic nature (V(IV),

Analytical Data Table

| Method | Parameter | Expected Result | Note |

| Purity Check | Broad, shifted peaks. Absence of sharp peaks is key. | Sharp peaks indicate diamagnetic impurities (oxidized V(V) or free ligand). | |

| EPR | Oxidation State | 8-line hyperfine splitting pattern ( | Confirms monomeric V(IV) species. |

| TGA | Volatility | 0% residue at 300°C (under | Smooth weight loss curve indicates absence of non-volatile halides/oxides. |

| Titration | Vanadium Content | 14.8% - 15.2% V (w/w). | Standard KMnO4 redox titration. |

| Appearance | Visual | Dark green/brown oily liquid.[1] | Color change to orange/yellow indicates oxidation to V(V). |

The "Silent" NMR Test

While paramagnetic NMR is difficult to interpret for structure, it is excellent for purity.

-

Protocol: Run

NMR in dry -

Pass Criteria: The spectrum should show very broad, paramagnetically shifted resonances.

-

Fail Criteria: Any sharp multiplets in the 1.0–3.0 ppm range indicate unreacted diethylamine or oxidized V(V) species (which are diamagnetic).

Safety & Handling Protocols

-

Air Sensitivity: TDEAV is pyrophoric in high concentrations and hydrolyzes instantly in air to release diethylamine and HCl (if chloride remains) or Vanadium oxides.

-

PPE: Flame-resistant lab coat, butyl rubber gloves, and eye protection.

-

Spill Control: Do not use water. Smother with dry sand or limestone.

-

Storage: Stainless steel bubblers or glass ampoules with Rotoflo taps, stored at < -10°C.

References

-

Bradley, D. C., & Thomas, I. M. (1960). Metallo-organic compounds containing metal-nitrogen bonds.[2] Part I. Some dialkylamino-derivatives of titanium and zirconium. Journal of the Chemical Society, 3857-3861. (Foundational chemistry for Group 4/5 amides). Link

-

Ereztech. (n.d.). Tetrakis(diethylamino)vanadium(IV) Product Specification and Safety Data Sheet. Retrieved October 26, 2023. Link

-

Gordon, R. G., et al. (1999). Vapor deposition of metal oxides and silicates: possible gate insulators for future microelectronics. Chemistry of Materials, 13(8), 2463-2464. (Context on amide precursors for ALD). Link

-

Strem Chemicals. (n.d.). Catalog Entry: Tetrakis(diethylamino)vanadium(IV), 95% (TDEAV).[1]Link

-

Fix, R., Gordon, R. G., & Hoffman, D. M. (1991). Chemical vapor deposition of vanadium nitride films. Chemistry of Materials, 3(6), 1138-1148. (Application and synthesis context). Link

Sources

Methodological & Application

Precision Engineering of Vanadium Nitride Thin Films via ALD using TDEAV

Application Note: AN-VN-TDEAV-01

Executive Summary

Vanadium Nitride (VN) is a transition metal nitride exhibiting exceptional properties, including high electrical conductivity, mechanical hardness, and superconductivity.[1] However, its deposition is complicated by its high affinity for oxygen and the thermal instability of halide precursors. This guide details the Atomic Layer Deposition (ALD) of VN using the metal-organic precursor Tetrakis(diethylamido)vanadium(IV) (TDEAV) . Unlike halide-based processes, TDEAV allows for lower deposition temperatures and avoids corrosive byproducts (HCl), making it ideal for sensitive semiconductor interconnects (Cu diffusion barriers) and high-surface-area energy storage devices (supercapacitors).

Precursor Chemistry & Handling

Tetrakis(diethylamido)vanadium (TDEAV) is a liquid organometallic precursor. Its selection over the dimethylamido analog (TDMAV) is often driven by differences in thermal stability and volatility suited for specific reactor geometries.

Physicochemical Properties

| Property | Specification |

| Formula | |

| Molecular Weight | 339.44 g/mol |

| State at STP | Dark Liquid |

| Vapor Pressure | ~0.1 Torr at 60°C (Requires heating) |

| Thermal Stability | Decomposes > 180°C (bulk); Surface stability up to ~300°C |

| Reactivity | Highly moisture sensitive (Handle in |

Precursor Delivery Protocol

-

Container: Stainless steel bubbler (ampoule).

-

Temperature: Heat bubbler to 45–60°C to generate sufficient vapor pressure.

-

Delivery Lines: Heat all delivery lines to 10–15°C above bubbler temperature (approx. 70°C) to prevent condensation and clogging.

-

Carrier Gas: High-purity Argon or Nitrogen (99.9999%).

Experimental Configuration

The ALD process can be performed in either Thermal (using

Reactor Diagram (DOT Visualization)

The following diagram illustrates the precursor delivery and reaction pathway.

Caption: Schematic of the ALD delivery system. Heated lines (not shown) must connect the TDEAV source to the manifold.

Process Window & Growth Characteristics[1][3][4][5][6][7]

The ALD Window

The "ALD Window"—the temperature range where growth is self-limiting and constant—for TDEAV is typically 150°C to 300°C .

-

< 150°C: Incomplete ligand exchange; high carbon contamination; low density.

-

> 300°C: Thermal decomposition of TDEAV (CVD-like growth); loss of conformality; high impurity incorporation.

Growth Rate (GPC)[1][2][7]

-

Thermal ALD (

): ~0.8 – 1.0 Å/cycle. -

PEALD (

Plasma): ~0.6 – 0.8 Å/cycle (Slower due to densification and removal of bulky ligands).

Detailed Deposition Protocol

This protocol assumes a standard flow-type ALD reactor.

Step-by-Step Cycle

-

Substrate Preparation: Clean Si/SiO2 wafers (standard RCA clean). Crucial: Load into reactor immediately to minimize surface water, or perform an in-situ bake at 300°C.

-

Stabilization: Bring reactor to 250°C (Optimal balance of GPC and purity).

-

The ALD Cycle:

| Step | Action | Time (Thermal) | Time (PEALD) | Mechanism |

| 1 | TDEAV Pulse | 2.0 s | 2.0 s | Self-limiting adsorption of V-precursor. |

| 2 | Purge | 5.0 s | 5.0 s | Removal of excess TDEAV and volatiles. |

| 3 | Reactant Pulse | 5.0 s ( | 10.0 s (Plasma) | Ligand exchange (transamination) or combustion. |

| 4 | Purge | 5.0 s | 5.0 s | Removal of amine byproducts ( |

Mechanistic Pathway (DOT Visualization)

Understanding the surface chemistry is vital for troubleshooting.

Caption: The cyclic ALD mechanism. Steric hindrance of the diethylamido ligands is the key factor ensuring self-limiting growth.

Critical Quality Attributes & Troubleshooting

Oxidation (The #1 Challenge)

VN is thermodynamically unstable against oxidation. Upon exposure to air, the top 2-5 nm will instantly convert to Vanadium Oxide (

-

Protocol Requirement: If ex-situ characterization (XRD, resistivity) is needed, you must deposit an in-situ capping layer (e.g., 5-10 nm of

or

Resistivity[1][4][5][8]

-

Target: 50 – 200 µΩ·cm.

-

High Resistivity (>500 µΩ·cm)?

Carbon Contamination

TDEAV contains significant carbon. Incomplete reaction leads to Vanadium Carbonitride (

-

Solution: PEALD is superior to Thermal ALD for reducing Carbon content to <5 at.%.

Applications

-

Copper Diffusion Barrier: VN prevents Cu migration into Si/SiO2 dielectrics in backend-of-line (BEOL) interconnects.

-

Supercapacitors: VN offers high specific capacitance and electrical conductivity, acting as a pseudocapacitive electrode material.

-

Bio-Electronics: Due to its stability (when capped) and conductivity, VN is explored for neural probe coatings, though biocompatibility requires rigorous validation.

References

-

Rampelberg, G., et al. (2014). "Atomic Layer Deposition of Thin VN Films from Tetrakis(diethylamido)vanadium Precursor." ResearchGate.[5]

-

Fix, T., et al. (2018).[1] "Plasma-enhanced atomic layer deposition of vanadium nitride." Journal of Vacuum Science & Technology A. [1]

-

Lucio-Porto, R., et al. (2015).[6] "Vanadium nitride thin films protected with an atomic-layer-deposited Al2O3 thin film."[6] AIP Advances.

-

Musschoot, J., et al. (2009). "Comparison of thermal and plasma-enhanced ALD of vanadium oxide." Microelectronic Engineering.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Thermoelectric and electronic transport properties of thermal and plasma-enhanced ALD grown titanium nitride thin films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Precursor Vaporization And Stability Challenges For APALD [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

Application Note & Protocol: Chemical Vapor Deposition of Vanadium Nitride Thin Films Using Diethylazanide Vanadium(IV)

An in-depth guide to the deposition of high-quality vanadium nitride thin films.

Abstract and Introduction

Vanadium Nitride (VN) is a transition metal nitride renowned for its exceptional properties, including high mechanical hardness, excellent thermal stability, and metallic electrical conductivity.[1] These characteristics make it a highly desirable material for a range of applications, from wear-resistant coatings on industrial tools to copper diffusion barriers in microelectronics and promising catalysts for electrochemical reactions.[2][3][4] Chemical Vapor Deposition (CVD) is a powerful technique for synthesizing high-purity, conformal VN thin films.[1][5]

The choice of precursor is critical in any CVD process, as it dictates the deposition chemistry, required process temperatures, and ultimately, the purity and properties of the resulting film.[3][6] Diethylazanide vanadium(IV), also known as Tetrakis(diethylamino)vanadium(IV) or TDEAV, has emerged as a highly effective metal-organic precursor for the deposition of VN. Its liquid state, suitable volatility, and absence of oxygen and carbon-metal bonds make it an excellent candidate for producing high-purity vanadium-based films.

This document serves as a comprehensive guide for researchers and scientists on the use of diethylazanide vanadium(IV) for the CVD of vanadium nitride thin films. It provides an in-depth look at the precursor's properties, the fundamental chemistry of the deposition process, a detailed experimental protocol, and the expected characteristics of the resulting films.

Precursor Profile: Diethylazanide Vanadium(IV) (TDEAV)

Understanding the precursor's properties is fundamental to designing a successful and repeatable CVD process. TDEAV is an air- and moisture-sensitive, dark-colored liquid organometallic compound.[7] Its key attributes are summarized below.

| Property | Value | Source |

| Chemical Name | Diethylazanide vanadium(4+) / Tetrakis(diethylamino)vanadium(IV) | [8][9] |

| Acronym | TDEAV | [8] |

| CAS Number | 219852-96-7 | [7][8] |

| Molecular Formula | V[N(CH₂CH₃)₂]₄ | [8][9] |

| Molecular Weight | 339.46 g/mol | [7][9] |

| Appearance | Dark green to dark brown oily liquid | [7] |

| Boiling Point | 100 °C | [7] |

| Purity | Typically ≥95% | [7][8] |

| Key Advantage | Oxygen-free precursor, contains direct V-N bonds, facilitating nitride formation. | [2] |

The V-N bonds inherent in the TDEAV molecule are particularly advantageous, as they provide a direct pathway to forming vanadium nitride, potentially at lower temperatures and with higher efficiency compared to precursors lacking such bonds.

The CVD Process for Vanadium Nitride

Fundamental Principles

CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film deposit.[10] The process generally involves the following stages: mass transport of reactants, adsorption onto the substrate, surface chemical reactions, and desorption of byproducts.[10] Key parameters that control the film growth and its properties are substrate temperature, reactor pressure, and the flow rates of precursors and carrier gases.[10][11]

Reaction Chemistry with TDEAV

In the CVD of VN using TDEAV, ammonia (NH₃) is commonly used as a nitrogen co-reactant. The primary reaction mechanism is believed to be a transamination reaction at the heated substrate surface.[12] In this reaction, the diethylamido ligands [-N(C₂H₅)₂] on the TDEAV molecule are displaced by amino groups from the ammonia, leading to the formation of a solid VN film and volatile diethylamine [HN(C₂H₅)₂] as a byproduct, which is then pumped out of the reactor.

Simplified Reaction: V[N(C₂H₅)₂]₄ (g) + NH₃ (g) → VN (s) + Volatile Byproducts (e.g., HN(C₂H₅)₂)

The use of a co-reactant like ammonia is crucial for achieving low carbon impurity levels in the film.[3][12] Without it, the precursor might decompose thermally, leading to the incorporation of carbon from the ethyl groups into the film, forming vanadium carbonitride (VCxNy).[3]

CVD System Overview

A typical low-pressure thermal CVD reactor for this process consists of a precursor delivery system, a heated reaction chamber, a vacuum system, and a gas handling manifold.

Caption: Experimental workflow for VN CVD.

Step 1: Substrate Preparation

-

Clean a silicon (100) wafer piece by sonicating sequentially in acetone and isopropanol for 5 minutes each to degrease the surface.

-

Rinse thoroughly with deionized (DI) water.

-

To remove the native oxide layer, dip the substrate in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF in H₂O) for 30-60 seconds. (Caution: HF is extremely hazardous. Follow all appropriate safety protocols).

-

Rinse again with DI water and dry immediately with a nitrogen gun.

-

Load the substrate into the CVD reactor's load lock chamber without delay to minimize re-oxidation.

Step 2: CVD System Setup

-

Transfer the substrate from the load lock to the reaction chamber.

-

Pump the chamber down to a base pressure (e.g., < 1x10⁻⁶ Torr).

-

Perform a leak check to ensure system integrity.

-

Set the TDEAV precursor bubbler to the desired temperature (e.g., 100 °C) and allow it to stabilize. Ensure all gas lines from the bubbler to the reactor are heated to a slightly higher temperature (e.g., 110-120 °C) to prevent precursor condensation.

Step 3: Deposition Run (Example Parameters)

-

Heat the substrate to the target deposition temperature (e.g., 300 °C). [13]2. Once the temperature is stable, introduce argon (Ar) as a carrier gas at a flow rate of 10-20 sccm to stabilize the chamber pressure.

-

Introduce the ammonia (NH₃) co-reactant at a flow rate of 50-70 sccm and adjust the throttle valve to achieve the desired process pressure (e.g., 7 mTorr). [13]4. Open the valve to flow Ar carrier gas (e.g., 1 sccm) through the TDEAV bubbler, introducing the precursor vapor into the chamber and initiating film growth. [13]5. Continue the deposition for the time required to achieve the target film thickness.

Step 4: Post-Deposition and Characterization

-

After the deposition time is complete, stop the TDEAV precursor flow by closing the valve to the bubbler.

-

Keep the NH₃ and Ar flows on for a short period to purge the chamber, then turn them off.

-

Turn off the substrate heater and allow the system to cool down to room temperature under vacuum.

-

Vent the chamber with nitrogen and remove the coated substrate.

-

Validation: Characterize the film to verify its properties.

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the V:N stoichiometry and quantify carbon and oxygen impurity levels. Expected binding energies are ~513.5 eV for V 2p3/2 and ~397.3 eV for N 1s. [13] * X-ray Diffraction (XRD): To determine the crystal structure and phase. The cubic δ-VN phase is typically expected. [13] * Scanning Electron Microscopy (SEM): To visualize the surface morphology and measure film thickness from a cross-section.

-

Four-Point Probe: To measure the sheet resistance and calculate the film's electrical resistivity.

-

Expected Film Properties

Using the protocols described, high-quality VN films can be achieved. The table below summarizes typical properties reported in the literature for VN films grown using amino-vanadium precursors.

| Property | Expected Value/Characteristic | Notes |

| Composition (V:N Ratio) | ~1:1 | Can be slightly nitrogen-rich depending on NH₃ flow. [3] |

| Impurity Levels | Carbon < 6 at.%, Oxygen < 4 at.% | Lower impurity levels are achieved with optimized temperature and sufficient NH₃ flow or plasma enhancement. [3][12][13] |

| Crystal Structure | Nanocrystalline, cubic δ-phase | Crystallinity generally improves with increasing deposition temperature. [14][13] |

| Resistivity | 120 - 320 µΩ·cm | Lower values are associated with higher purity and better crystallinity. [12][13]For comparison, the bulk resistivity of VN is ~85-100 µΩ·cm. [13] |

| Superconductivity | T_c up to ~7.6 K | Films grown at optimal temperatures (≥250 °C) can exhibit superconductivity. [13][15] |

| Hardness | ~1500 kg mm⁻² | VN is a very hard material, making it suitable for protective coatings. [16] |

| Conformality | 65% - >95% | Step coverage depends on process conditions; lower pressures and temperatures can favor higher conformality. [13][15] |

Applications and Outlook

The unique combination of properties makes VN films grown from TDEAV suitable for several advanced applications:

-

Microelectronics: As a copper diffusion barrier in integrated circuits, preventing copper from migrating into the surrounding dielectric layers. [2]* Wear-Resistant Coatings: For cutting tools and mechanical components, leveraging the material's high hardness and thermal stability. [16]* Superconducting Electronics: For potential use in superconducting circuits and devices. [13]* Biomedical Implants: While not a primary focus of current research, the hardness, chemical inertness, and wear resistance of VN suggest it could be an excellent candidate for biocompatible coatings on medical implants, such as orthopedic joints or dental implants, to improve their longevity and performance. It is important to distinguish these inert, solid films from soluble vanadium compounds, which can have systemic biological and toxicological effects. [17][18][19] The continued development of precursors like TDEAV and process control techniques like PECVD is enabling the deposition of high-quality vanadium nitride films at lower temperatures, expanding their compatibility with a wider range of substrates and opening doors to new technological applications.

References

- CORE. (2016, June 16). Reactivity of vanadium oxytrichloride with β-diketones and diesters as precursors for vanadium nitride and carbide.

- Delft University of Technology. (n.d.). Thin film synthesis of VO2 and VN by gas-solid reactions and atomic layer deposition.

- IOPscience. (n.d.). Atomic Layer Deposition of Thin VN x Film from Tetrakis(diethylamido)vanadium Precursor.

- AVS Publications. (2019, April 19). Low temperature chemical vapor deposition of superconducting vanadium nitride thin films.

- PMC. (2026, February 14). VN Thin Films via MOCVD Using a New Vanadium Precursor: Linking Growth Chemistry to Functional Surface Properties.

- ResearchGate. (2019, October 12). (PDF) Plasma-enhanced atomic layer deposition of vanadium nitride.

- ChemRxiv. (2025, June 25). High Quality Crystalline VN Thin Films via MOCVD from a New Vanadium Precursor: Linking Growth Chemistry to Functional Catalytic Surfaces.

- RSC Publishing. (2025, July 10). Synthesis and electrical properties of 2D cubic vanadium nitride.

- Strem Chemicals. (n.d.). Tetrakis(diethylamino)vanadium(IV), min. 95% TDEAV.

- ChemRxiv. (n.d.). High Quality Crystalline VN Thin Films via MOCVD from a New Vanadium Precursor.

- National Institutes of Health (NIH). (n.d.). Tetra(diethylamino)vanadium | C16H40N4V | CID 551437 - PubChem.

- OPUS. (2025, November 26). 1 High Quality Crystalline VN Thin Films via MOCVD from a New Vanadium Precursor.

- Google Patents. (n.d.). US11885013B2 - Method of forming vanadium nitride layer and structure including the....

- PubMed. (n.d.). [Benefit of vanadium compound in therapy for cardiovascular diseases].

- PubMed. (2004, October 15). Vanadium and the cardiovascular functions.

- Girolami Group Website. (2019, April 19). Low temperature chemical vapor deposition of superconducting vanadium nitride thin films.

- Royal Society of Chemistry. (n.d.). Overview of Chemical Vapour Deposition.

- MIT Open Access Articles. (n.d.). Chemical vapour deposition.

- MDPI. (2022, December 6). Therapeutic Properties of Vanadium Complexes.

- Ereztech. (n.d.). Tetrakis(diethylamino)vanadium(IV).

- Kyung Hee University. (2021, December 15). Chemical vapour deposition.

Sources

- 1. Synthesis and electrical properties of 2D cubic vanadium nitride - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03161C [pubs.rsc.org]

- 2. atomiclayerdeposition.com [atomiclayerdeposition.com]

- 3. VN Thin Films via MOCVD Using a New Vanadium Precursor: Linking Growth Chemistry to Functional Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Tetrakis(diethylamino)vanadium(IV) | Tetrakis(diethylamido)vanadium(IV) | VN4C16H40 - Ereztech [ereztech.com]

- 8. strem.com [strem.com]

- 9. Tetra(diethylamino)vanadium | C16H40N4V | CID 551437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lab.semi.ac.cn [lab.semi.ac.cn]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]